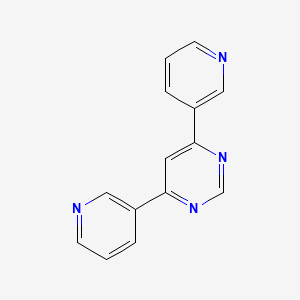
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a bromo group and a formyl group, along with a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 . The bromo group is typically introduced through bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of safer, more environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Bromo-2-formylpyrrol-1-yl)benzoic acid.
Reduction: 3-(4-Bromo-2-formylpyrrol-1-yl)benzylamine.
Substitution: 3-(4-Methoxy-2-formylpyrrol-1-yl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to interact with biological molecules through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The bromo group can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the pyrrole ring and formyl group.
2-Formylpyrrole: Contains the formyl group on the pyrrole ring but lacks the benzonitrile moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzonitrile: Similar structure but with methyl groups instead of the bromo and formyl groups.
Uniqueness
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and formyl groups on the pyrrole ring, along with the benzonitrile moiety, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H7BrN2O |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(4-bromo-2-formylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-5-12(8-16)15(7-10)11-3-1-2-9(4-11)6-14/h1-5,7-8H |
InChI-Schlüssel |
WTFWFZRLWVPBLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=C(C=C2C=O)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



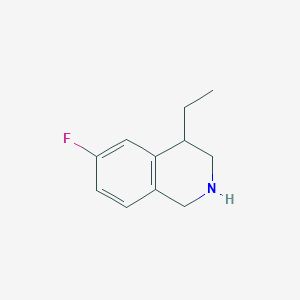
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
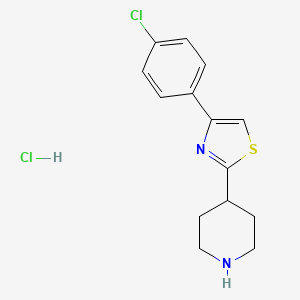
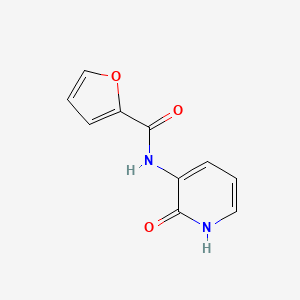


![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

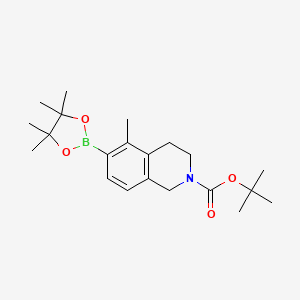
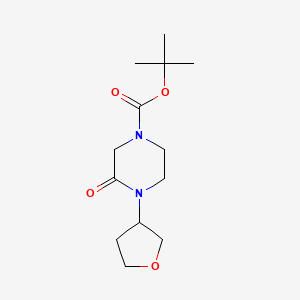
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
